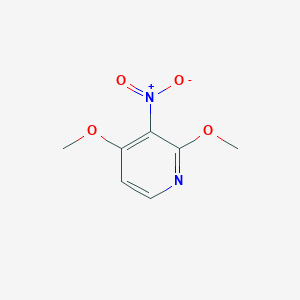![molecular formula C6H5N5O B13094739 [1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide CAS No. 27427-69-6](/img/structure/B13094739.png)
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole and pyridazine fused ring structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide involves its interaction with specific molecular targets, such as bromodomains and protein kinases. The compound binds to the active sites of these proteins, inhibiting their activity and thereby modulating various cellular pathways. For example, its inhibition of BRD4 bromodomains can disrupt the reading of acetylated lysine residues on histones, affecting gene expression and potentially leading to anticancer effects .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
[1,2,3]Triazolo[4,5-b]pyridazine: Another triazole-pyridazine fused compound with different biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is unique due to its specific binding affinity to bromodomains and protein kinases, making it a promising candidate for targeted therapies. Its distinct structure allows for selective inhibition of molecular targets, which can be advantageous in developing drugs with fewer side effects .
特性
CAS番号 |
27427-69-6 |
|---|---|
分子式 |
C6H5N5O |
分子量 |
163.14 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C6H5N5O/c7-5(12)4-1-2-9-11-3-8-10-6(4)11/h1-3H,(H2,7,12) |
InChIキー |
HVGJDAQXCKZOEF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NN=CN2N=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


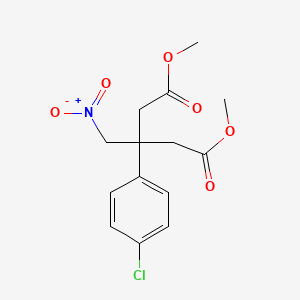

![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)

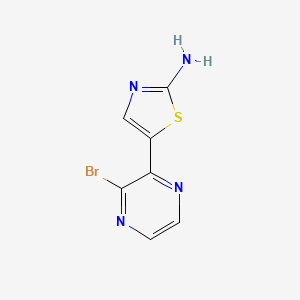
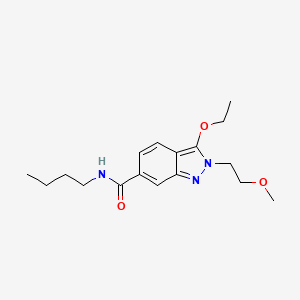
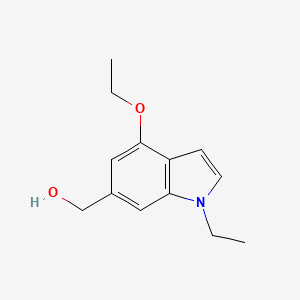
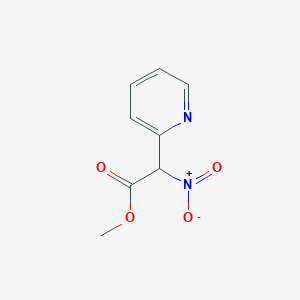
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
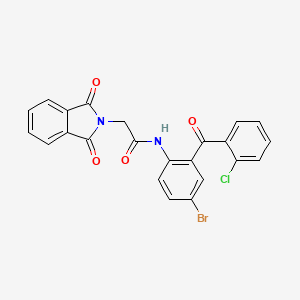
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
